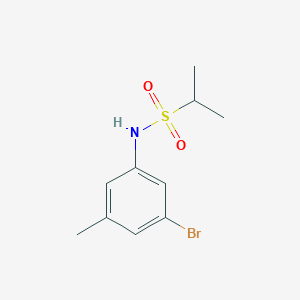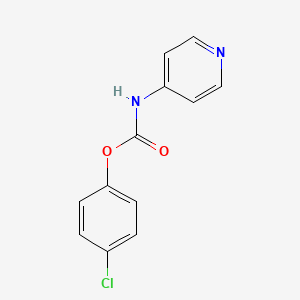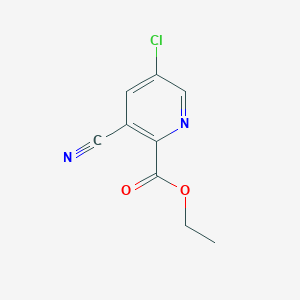
Ethyl 5-chloro-3-cyanopyridine-2-carboxylate
Übersicht
Beschreibung
Ethyl 5-chloro-3-cyanopyridine-2-carboxylate is a chemical compound with the empirical formula C9H7ClN2O2 and a molecular weight of 210.62 .
Molecular Structure Analysis
The molecular structure of Ethyl 5-chloro-3-cyanopyridine-2-carboxylate can be represented by the SMILES stringN#CC1=C (C (OCC)=O)N=CC (Cl)=C1 . This indicates that the molecule contains a pyridine ring with chlorine, cyano, and carboxylate functional groups attached. Physical And Chemical Properties Analysis
Ethyl 5-chloro-3-cyanopyridine-2-carboxylate is a solid compound . Other physical and chemical properties such as melting point, boiling point, and solubility were not found in the available resources.Wissenschaftliche Forschungsanwendungen
Pharmaceutical Research: Antiproliferative Agents
Ethyl 5-chloro-3-cyanopyridine-2-carboxylate: is a compound that has been studied for its potential in pharmaceutical research, particularly as an antiproliferative agent . This compound serves as a precursor for synthesizing various pyridine derivatives, which have shown promising results against liver carcinoma cell lines (HEPG2). The pyridine core is a crucial element in many bioactive compounds, both synthetic and natural, and has a wide range of biological applications, including anticancer activities .
Organic Synthesis: Building Blocks
In organic chemistry, Ethyl 5-chloro-3-cyanopyridine-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its reactive sites make it a versatile intermediate in constructing pyridine rings, which are essential components of many drugs and agrochemicals .
Material Science: Ligand for Metal Complexes
The pyridine moiety within Ethyl 5-chloro-3-cyanopyridine-2-carboxylate can act as a ligand to form metal complexes. These complexes have various applications in material science, such as in the development of new catalysts, sensors, and electronic materials .
Biochemistry: Enzyme Inhibition Studies
Researchers have explored the use of pyridine derivatives from Ethyl 5-chloro-3-cyanopyridine-2-carboxylate in enzyme inhibition studies. These studies are crucial for understanding metabolic pathways and developing inhibitors that can serve as potential treatments for various diseases .
Chemical Biology: DNA/RNA Binding Studies
The ability of pyridine derivatives to bind with DNA and RNA makes Ethyl 5-chloro-3-cyanopyridine-2-carboxylate an interesting subject for chemical biology research. Studying these interactions can lead to the development of new drugs that target genetic material at the molecular level .
Analytical Chemistry: Reference Standards
In analytical chemistry, Ethyl 5-chloro-3-cyanopyridine-2-carboxylate may be used as a reference standard due to its well-defined structure and properties. It helps in the calibration of instruments and validation of analytical methods .
Safety and Hazards
Eigenschaften
IUPAC Name |
ethyl 5-chloro-3-cyanopyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2/c1-2-14-9(13)8-6(4-11)3-7(10)5-12-8/h3,5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DINJFKOBTCQUIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=N1)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-chloro-3-cyanopyridine-2-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Tert-butyl 4-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]piperazine-1-carboxylate](/img/structure/B1401225.png)
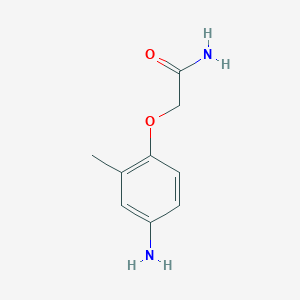


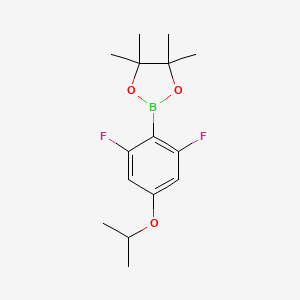
![N-ethyl-2,N-dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide](/img/structure/B1401232.png)

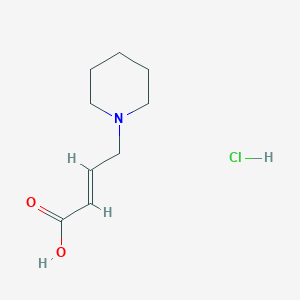
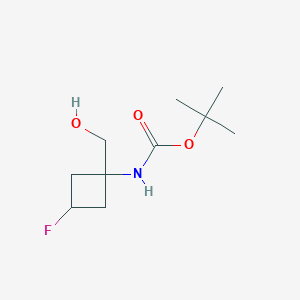
![3-Chloro-4-[1-(3-fluorophenyl)ethoxy]aniline](/img/structure/B1401239.png)
